molecular formula C11H17N3O3 B1478815 5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097944-75-5

5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1478815
CAS No.: 2097944-75-5
M. Wt: 239.27 g/mol
InChI Key: DSVFXZAJEQNGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves multiple steps, typically starting with the preparation of the pyrrolopyridine core. This can be achieved through a series of reactions including cyclization, reduction, and functional group modifications. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as m-chloroperbenzoic acid under controlled conditions.

    Reduction: Reduction reactions may involve reagents like iron powder in acetic acid.

    Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles and electrophiles under suitable conditions.

Common reagents and conditions used in these reactions include N,N-dimethylformamide, pyridine, and copper acetate in a nitrogen atmosphere. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

5-(2-aminopropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-6(12)9(15)14-4-3-7-8(5-14)11(17)13(2)10(7)16/h6-8H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVFXZAJEQNGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2C(C1)C(=O)N(C2=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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